1-Tetradecanesulfonic acid
Description
1-Tetradecanesulfonic acid, with the chemical formula C₁₄H₃₀O₃S, is an organic compound featuring a 14-carbon alkyl chain bonded to a sulfonic acid group. smolecule.com This structure firmly places it within the broader category of alkylsulfonic acids. Its molecular weight is approximately 278.45 g/mol . smolecule.com The defining characteristics of this compound arise from the interplay between its long, nonpolar hydrocarbon tail and its highly polar sulfonic acid head.
Alkylsulfonic acids are a class of organic acids characterized by the general formula R-SO₃H, where 'R' represents an alkyl group. wikipedia.org They are known for their strong acidic properties, often being a million times more acidic than their corresponding carboxylic acids. wikipedia.org For instance, methanesulfonic acid has a pKa value of -1.9, highlighting the significant acidity of this functional group. wikipedia.org
These compounds are typically crystalline solids or viscous, high-boiling liquids that are colorless and non-oxidizing. wikipedia.org Their polarity makes shorter-chain alkylsulfonic acids water-soluble, while those with longer chains, like this compound, exhibit surfactant properties. wikipedia.org The industrial preparation of alkylsulfonic acids can involve the sulfoxidation of alkanes, where alkanes react with sulfur dioxide and oxygen under irradiation. wikipedia.org
Alkylsulfonic acids, including this compound, are considered corrosive and should be handled with appropriate safety measures. ontosight.ai They react exothermically with bases and can generate heat upon dissolution or dilution in water. noaa.gov
The most prominent feature of this compound is its amphiphilic nature, meaning it possesses both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. smolecule.com The long 14-carbon chain constitutes the hydrophobic tail, while the sulfonic acid group (-SO₃H) serves as the hydrophilic head. smolecule.com
This dual character drives the behavior of this compound in aqueous solutions. To minimize the unfavorable interaction between the hydrophobic tail and water, the molecules self-assemble at interfaces. At the air-water interface, they form a monolayer with their hydrophilic heads in the water and their hydrophobic tails pointing towards the air, thereby reducing the surface tension of the water. biolinscientific.com
Above a specific concentration, known as the Critical Micelle Concentration (CMC), these molecules aggregate in the bulk solution to form micelles. biolinscientific.comresearchgate.net In these spherical structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the surrounding water molecules. researchgate.net This ability to form micelles is fundamental to its role as a surfactant. smolecule.comontosight.ai
The CMC is a crucial parameter for any surfactant. For this compound, its sodium salt has a reported CMC that can be determined by observing the change in physical properties of the solution, such as surface tension, as the concentration of the surfactant increases. researchgate.netalfa-chemistry.com
The properties of alkylsulfonic acids are significantly influenced by the length of their alkyl chain. core.ac.uk A comparative analysis reveals distinct trends in their physical and chemical behavior.
Influence of Alkyl Chain Length:
Solubility: Shorter-chain alkylsulfonic acids are highly soluble in water due to the dominance of the polar sulfonic acid group. wikipedia.org As the alkyl chain length increases, the hydrophobic character becomes more pronounced, leading to decreased water solubility. smolecule.com
Surfactant Properties: The effectiveness as a surfactant is directly related to the chain length. Longer chains lead to a lower CMC, meaning micelles form at lower concentrations. For example, in a series of β-D-alkyl glucosides, the CMC decreased significantly from octyl glucoside (0.025 mol/L) to dodecyl glucoside (0.00019 mol/L). researchgate.net This trend is also observed in alkylsulfonic acids, where a longer hydrophobic tail enhances the driving force for micellization. core.ac.uk
Binding to Proteins: Studies have shown that a greater alkyl chain length in alkylsulfonic acids leads to a higher degree of binding to proteins. core.ac.uk This is attributed to the increased hydrophobic interactions between the alkyl chain and the nonpolar regions of the protein. core.ac.uk
Comparison with Related Derivatives:
Alkyl Sulfates vs. Alkylsulfonates: A key difference lies in the linkage between the alkyl group and the sulfur atom. Alkyl sulfates (R-O-SO₃H) have an oxygen atom bridge, which is absent in alkylsulfonates (R-SO₃H). This structural difference can affect their interaction with other molecules. For instance, the interaction enthalpy between poly(Arg+) and an alkylsulfonic acid with 'm' carbon atoms is similar to that of an alkyl sulfate (B86663) with 'm-1' carbons, suggesting the oxygen atom in the sulfate has a similar contribution to a CH₂ group in the alkyl chain. researchgate.net
Derivatives with Additional Functional Groups: The introduction of other functional groups can modify the properties of the molecule. For example, 1-hydroxy-3-oxo-1-tetradecanesulfonic acid introduces hydroxyl and ketone functionalities, which would alter its polarity, solubility, and reactivity. sigmaaldrich.com
The unique balance of hydrophobic and hydrophilic properties endowed by its 14-carbon chain makes this compound a versatile compound with distinct physical and chemical behaviors compared to its shorter or longer-chained homologs and other derivatives. smolecule.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
7314-37-6 |
|---|---|
Molecular Formula |
C14H30O3S |
Molecular Weight |
278.45 g/mol |
IUPAC Name |
tetradecane-1-sulfonic acid |
InChI |
InChI=1S/C14H30O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17/h2-14H2,1H3,(H,15,16,17) |
InChI Key |
MYOWBHNETUSQPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Tetradecanesulfonic Acid
Established Synthetic Routes for 1-Tetradecanesulfonic Acid
This compound (C₁₄H₃₀O₃S) is an organic compound featuring a 14-carbon alkyl chain attached to a sulfonic acid functional group. Its synthesis can be achieved through several established chemical pathways, primarily involving sulfonation of hydrocarbon precursors or derivatization from functionalized long-chain compounds.
Sulfonation represents a direct method for introducing the sulfonic acid moiety (-SO₃H) onto a carbon backbone. For this compound, this is typically accomplished by reacting a C14 hydrocarbon with a potent sulfonating agent.
One common approach is the sulfonation of tetradecane (B157292). This reaction involves treating the saturated alkane with agents like sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) under controlled conditions to facilitate the introduction of the sulfonic acid group. smolecule.com Another significant route is the sulfonation of the corresponding alkene, 1-tetradecene (B72687). This process is fundamental to the production of alpha-olefin sulfonates (AOS), a major class of anionic surfactants. The reaction of the terminal double bond in 1-tetradecene with sulfur trioxide yields a mixture of products, including alkene sulfonic acids and sultones, which are then hydrolyzed to produce the final hydroxyalkane sulfonates and alkene sulfonates.
A comparison of common sulfonating agents highlights the different reaction conditions and characteristics.
| Sulfonating Agent | Typical Reaction Conditions | Key Characteristics |
| Sulfur Trioxide (SO₃) | Often diluted with an inert gas (e.g., air) to control reactivity; requires careful temperature management. | Highly reactive and exothermic; can lead to side reactions if not properly controlled. |
| Concentrated Sulfuric Acid (H₂SO₄) | Typically requires heating the reactants together. | A traditional and straightforward method, though the reaction can be reversible. youtube.com |
| Oleum (Fuming Sulfuric Acid) | Provides a higher concentration of SO₃ for more effective sulfonation. | More reactive than concentrated sulfuric acid. |
| Chlorosulfonic Acid (ClSO₃H) | Reacts with alkanes to produce alkylsulfonyl chlorides, which are then hydrolyzed to the sulfonic acid. | A strong sulfonating agent that allows for a two-step conversion. |
These sulfonation reactions proceed via electrophilic substitution mechanisms, where the electrophilic sulfur species (e.g., SO₃) attacks the hydrocarbon chain.
An alternative to direct sulfonation of the hydrocarbon is the synthesis from precursor molecules that already contain a functional group. This allows for the introduction of the sulfonic acid group at a specific position.
One documented pathway begins with tetradecane-1-amine. The amine is first reacted with acryloyl chloride in the presence of a base, followed by a subsequent sulfonation step using sulfur trioxide or chlorosulfonic acid to yield the final product. smolecule.com Another general, though less direct, method for synthesizing sulfonic acids involves the oxidation of the corresponding thiol (mercaptan). For instance, 1-tetradecanethiol (B147481) could be oxidized using a strong oxidizing agent to produce this compound. Similarly, sulfating a long-chain alcohol like 1-tetradecanol (B3432657) with reagents such as chlorosulfonic acid or a sulfur trioxide-air mixture is a common industrial method for producing related alkyl sulfate (B86663) surfactants. mdpi.com
Synthesis and Characterization of Key this compound Derivatives
The reactivity of the sulfonic acid group allows for the synthesis of various derivatives, including esters, salts, and more complex functionalized analogs.
The esterification of sulfonic acids provides a route to sulfonate esters. The synthesis of butyl 1-tetradecanesulfonate can be achieved by reacting this compound with butanol. However, direct esterification is often inefficient. More common methods involve converting the sulfonic acid to a more reactive intermediate, such as the corresponding sulfonyl chloride (1-tetradecanesulfonyl chloride), which is then reacted with butanol.
A more direct and facile method for the esterification of sulfonic acids utilizes orthoformates. For example, this compound can be converted to its methyl or ethyl esters by reacting it with trimethyl orthoformate or triethyl orthoformate, respectively. mdma.ch This methodology could be extended to synthesize the butyl ester using tributyl orthoformate. Another approach involves reacting the sulfonic acid with a compound derived from the reaction of dimethyl sulfate and dimethylformamide. google.com The efficiency of sulfonic acid esterification can also be significantly enhanced through micellar catalysis, where surfactant micelles act as nanoreactors, increasing reactant concentration and facilitating the reaction. smolecule.com
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
| 1-Tetradecanesulfonyl chloride | Butanol | Base (e.g., pyridine) | Butyl 1-tetradecanesulfonate |
| This compound | Tributyl orthoformate | Heat | Butyl 1-tetradecanesulfonate |
| Sodium 1-tetradecanesulfonate | Butyl halide | Phase-transfer catalyst | Butyl 1-tetradecanesulfonate |
The synthesis of alkali metal salts of this compound is a straightforward acid-base reaction. Sodium 1-tetradecanesulfonate (C₁₄H₂₉NaO₃S) is prepared by neutralizing this compound with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, in a suitable solvent, typically water or an alcohol. The resulting salt can then be isolated by evaporation of the solvent.
The sodium salt is a white crystalline solid and is a key derivative used in various applications, including as an anionic surfactant and an ion-pairing agent in chromatography. sigmaaldrich.com
Properties of Sodium 1-Tetradecanesulfonate
Characterization is performed using standard analytical techniques. For instance, UV absorption spectroscopy can be used to determine its purity for applications like chromatography, with maximum absorbance values specified at various wavelengths (e.g., Aₘₐₓ: 0.1 at 210 nm). sigmaaldrich.com
Methacryloylamino Derivatives: The synthesis of N-alkyl acrylamide (B121943) derivatives of sulfonic acids can be approached through several routes. One common method is the Schotten-Baumann reaction, which involves reacting an amine with acryloyl chloride. researchgate.net To synthesize a methacryloylamino derivative of this compound, one could start with 1-amino-tetradecane-x-sulfonic acid (where 'x' is the position of the sulfonate group) and react it with methacryloyl chloride in the presence of a base.
Alternatively, a Ritter-type reaction could be employed, where a long-chain alkene like 1-tetradecene reacts with a nitrile (e.g., acrylonitrile) in the presence of a strong acid, which also acts as the sulfonating agent, to form an N-alkyl acrylamide that is subsequently sulfonated. researchgate.net The synthesis of 2-acrylamido-2-methylpropane sulfonic acid (AMPS) is a well-established industrial process that serves as a model for such reactions. itu.edu.trmdpi.com
Dimethylphenyl Derivatives: The synthesis of a dimethylphenyl derivative, such as tetradecyl dimethylbenzenesulfonic acid, involves a two-step process: Friedel-Crafts alkylation followed by sulfonation.
Friedel-Crafts Alkylation: In this step, a dimethylbenzene isomer (e.g., p-xylene) is reacted with an alkylating agent like 1-tetradecene or 1-chlorotetradecane. uco.es This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a solid acid catalyst to attach the 14-carbon chain to the aromatic ring, forming tetradecyl-dimethylbenzene. uco.esplymouth.ac.ukbeyondbenign.org
Sulfonation: The resulting alkylated aromatic compound is then sulfonated. This is a classic electrophilic aromatic substitution reaction where the tetradecyl-dimethylbenzene is treated with a sulfonating agent like concentrated sulfuric acid or sulfur trioxide. The long alkyl chain and the methyl groups on the benzene (B151609) ring direct the incoming sulfonic acid group, typically to the para-position relative to the alkyl chain due to steric hindrance.
The final product is an alkylaryl sulfonic acid, a class of compounds widely used as surfactants in detergents.
Cyclic Derivative Formation (e.g., Sultones)
The formation of cyclic derivatives of this compound, specifically sultones (cyclic sulfonates), is not a direct conversion but rather proceeds through a multi-step synthetic pathway. The initial step involves the introduction of a hydroxyl group onto the tetradecane backbone. This can be achieved through various methods, such as the sulfation of 1-tetradecene followed by hydrolysis, which can yield a mixture of hydroxytetradecanesulfonic acids.
Once the corresponding γ- or δ-hydroxytetradecanesulfonic acid is obtained, intramolecular cyclization can be induced to form the respective sultone. This cyclization is typically achieved by heating the hydroxy acid, often under reduced pressure, to drive off water and promote the formation of the cyclic ester. The stability of the resulting sultone is dependent on the ring size, with γ- (five-membered) and δ- (six-membered) sultones being the most common and stable.
The general reaction scheme for the formation of a tetradecanesultone from a hydroxytetradecanesulfonic acid is as follows:
HO-(CH₂)ₓ-CH(R)-(CH₂)ᵧ-SO₃H → (CH₂)ₓ-CH(R)-(CH₂)ᵧ-SO₂-O + H₂O
Where x + y = 12 and R is H or an alkyl group, depending on the position of the hydroxyl group on the tetradecane chain.
Fundamental Chemical Reactivity Studies
Oxidation Pathways of the Sulfonic Acid Group
The sulfonic acid group (-SO₃H) in this compound is in a high oxidation state of sulfur (+6) and is generally resistant to further oxidation under typical laboratory conditions. Strong oxidizing agents such as potassium permanganate (B83412) or chromic acid will preferentially attack the long alkyl chain, leading to cleavage and the formation of shorter-chain carboxylic acids.
However, under extreme and highly specialized conditions, it is conceivable that oxidative degradation of the entire molecule could occur, though this is not a synthetically useful pathway. The focus of oxidation studies on long-chain alkanesulfonic acids has primarily been on the hydrocarbon tail rather than the robust sulfonic acid moiety.
Reduction Reactions
The general stoichiometry for the reduction of a sulfonic acid to a thiol with LiAlH₄ is:
2 R-SO₃H + 3 LiAlH₄ → 2 R-SH + 3 LiAlO₂ + 4 H₂
While specific research detailing the reduction of this compound is limited, the well-established reactivity of LiAlH₄ with other alkanesulfonic acids provides a reliable model for this transformation. The reaction is typically vigorous and requires careful control of the reaction conditions.
Nucleophilic Substitution Reactions and Functional Group Interconversions
The sulfonic acid group itself is a poor leaving group for direct nucleophilic substitution. Therefore, to facilitate such reactions, this compound is typically converted into a more reactive derivative, most commonly 1-tetradecanesulfonyl chloride. This conversion is readily achieved by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Synthesis of 1-Tetradecanesulfonyl Chloride:
CH₃(CH₂)₁₃SO₃H + SOCl₂ → CH₃(CH₂)₁₃SO₂Cl + SO₂ + HCl
Once formed, 1-tetradecanesulfonyl chloride is a versatile intermediate for a variety of nucleophilic substitution reactions, allowing for the interconversion of the sulfonyl group into other functional groups. The sulfonyl chloride is a potent electrophile, and the chloride ion is a good leaving group.
Reactions with Nucleophiles:
Hydrolysis: 1-Tetradecanesulfonyl chloride readily hydrolyzes in the presence of water to regenerate this compound. The rate of hydrolysis is dependent on the solvent composition and temperature. Kinetic studies on the solvolysis of alkanesulfonyl chlorides indicate that the reaction generally proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. nih.govbeilstein-journals.org
Aminolysis: Reaction with primary or secondary amines yields the corresponding N-substituted sulfonamides. This is a widely used reaction in organic synthesis. mnstate.edu
CH₃(CH₂)₁₃SO₂Cl + 2 RNH₂ → CH₃(CH₂)₁₃SO₂NHR + RNH₃⁺Cl⁻
Alcoholysis/Phenolysis: Reaction with alcohols or phenols in the presence of a base (like pyridine) affords sulfonate esters.
CH₃(CH₂)₁₃SO₂Cl + R'OH + C₅H₅N → CH₃(CH₂)₁₃SO₂OR' + C₅H₅NH⁺Cl⁻
The reactivity of alkanesulfonyl chlorides in nucleophilic substitution reactions is influenced by the steric bulk of the alkyl chain. Longer-chain sulfonyl chlorides, like 1-tetradecanesulfonyl chloride, may exhibit slightly slower reaction rates compared to their shorter-chain counterparts due to steric hindrance.
Advanced Spectroscopic and Chromatographic Characterization of 1 Tetradecanesulfonic Acid and Its Derivatives
Mass Spectrometry (MS) Techniques in Compound Identification and Elucidation
Mass spectrometry is a cornerstone for the analysis of alkylsulfonic acids, offering high sensitivity and the ability to determine molecular weights and deduce structural information through fragmentation patterns. When coupled with chromatographic separation, MS provides a powerful tool for identifying these compounds in complex mixtures.
Ion Mobility Quadrupole Time-of-Flight Mass Spectrometry (IM-QTOF-MS)
The hyphenation of ion mobility separation (IMS) with high-resolution mass spectrometry (HRMS), such as QTOF-MS, introduces an additional dimension of separation based on an ion's size, shape, and charge. slu.se This technique is particularly advantageous for separating isomeric and isobaric compounds that may co-elute chromatographically. The ion's rotationally averaged cross-sectional area, or collision cross section (CCS), is a unique physicochemical property that enhances identification confidence. slu.senih.gov
In a notable application, Ultra-High Performance Liquid Chromatography coupled with Ion Mobility Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-IM-QTOF-MS) was successfully used to identify 1-tetradecanesulfonic acid as a non-intentionally added substance (NIAS) migrating from the sealant in food cans. nih.govresearchgate.net The use of ion mobility provided simplified spectra, as fragment ions share the same drift time as their precursor ion, which reduces interferences and aids in the elucidation of unknown structures. researchgate.net The correlation between the experimental CCS values and the mass-to-charge ratio (m/z) of the compounds provided a higher level of confidence in the identification. nih.govresearchgate.net
| Parameter | Finding | Source |
| Technique | Ultra-High Performance Liquid Chromatography-Ion Mobility Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-IM-QTOF-MS) | nih.govresearchgate.net |
| Analyte | This compound | nih.govresearchgate.net |
| Context | Identification of non-intentionally added substances (NIAS) migrating from food can sealants into food simulants. | nih.govresearchgate.net |
| Key Advantage | Increased confidence in identification through the correlation of collision cross-section (CCS) values with m/z. Ion mobility provides cleaner spectra by aligning fragment ions with the precursor ion's drift time. | nih.govresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. erdogan.edu.tr Due to the low volatility and polar nature of this compound, derivatization is essential to convert it into a form suitable for GC analysis. mdpi.com Common derivatization methods include esterification or silylation, which replace the active hydrogen of the sulfonic acid group with a less polar, more volatile group. mdpi.com For instance, alkyl sulfonic acids have been successfully analyzed by GC-MS after conversion to their t-butyl dimethylsilyl (tBDMS) derivatives. nih.gov
In one study, a derivative of the target compound, this compound, butyl ester, was identified in the supercritical carbon dioxide extract of pitaya (dragon fruit) peel using GC-MS. nih.gov The components of the extract were identified by comparing their mass spectra with the NIST mass spectra library. nih.gov
| Parameter | Finding | Source |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |
| Analyte Identified | This compound, butyl ester | nih.gov |
| Matrix | Supercritical CO2 extract of Hylocereus undatus (pitaya) peel | nih.gov |
| Retention Time | 55.81 min | nih.gov |
| Key Consideration | Derivatization is required for the analysis of polar, non-volatile sulfonic acids by GC-MS to increase volatility and thermal stability. mdpi.com |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
UHPLC-MS is a highly effective method for the analysis of polar and non-volatile compounds like long-chain sulfonic acids, as it does not typically require derivatization. atamanchemicals.comlcms.cz The technique combines the high separation efficiency of UHPLC with the sensitive and selective detection of mass spectrometry. atamanchemicals.com
The determination of various alkane sulfonates has been successfully carried out using UHPLC coupled with mass spectrometry, employing detectors like ion traps and time-of-flight (TOF) analyzers. atamanchemicals.com In the field of metabolomics, a combination of liquid chromatography and high-resolution mass spectrometry was used to detect this compound in human blood plasma samples. uni.lu The analysis of long-chain compounds by LC-MS can sometimes be challenging due to potential adsorption effects, but methods have been developed to overcome these issues, for instance, in the analysis of per- and polyfluoroalkyl substances (PFAS), which include long-chain sulfonates. lcms.czhalocolumns.com
| Parameter | Research Finding | Source |
| Technique | Liquid Chromatography-High-Resolution Mass Spectrometry | uni.lu |
| Analyte | This compound | uni.lu |
| Application | Untargeted metabolomics of human blood plasma. | uni.lu |
| Instrumentation | UHPLC systems coupled to ion trap, time-of-flight (TOF), or triple quadrupole mass spectrometers are commonly used for the analysis of alkane sulfonates. | atamanchemicals.comlcms.cz |
| Advantage | Direct analysis of polar, non-volatile sulfonic acids without the need for chemical derivatization. | atamanchemicals.comuni.lu |
Vibrational Spectroscopy for Structural Analysis
Vibrational spectroscopy techniques, particularly FTIR, are invaluable for identifying the functional groups present in a molecule, providing a characteristic "fingerprint" based on the absorption of infrared radiation.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared light by a sample, which causes the bonds within a molecule to vibrate at specific frequencies. These frequencies correspond to the different functional groups present in the compound. For this compound, the FTIR spectrum is dominated by absorptions from the long alkyl chain and the sulfonate head group.
The spectrum of sodium 1-tetradecanesulfonate shows characteristic peaks for the sulfonic acid group (S=O and S-O stretching) and the alkane backbone (C-H stretching and bending). nih.gov The presence of a sulfonic acid group (-SO₃H) on a polymer chain is confirmed by the appearance of new absorption bands. researchgate.net The C-H stretching vibrations of methyl and methylene (B1212753) groups in long-chain fatty acids are typically observed in the 2850-2960 cm⁻¹ region, while various bending and rocking vibrations of the CH₂ chain appear in the fingerprint region (e.g., 1470-1460 cm⁻¹ and ~720 cm⁻¹).
| Wavenumber (cm⁻¹) | Assignment | Type of Vibration | Source |
| ~3450 | O-H (from water) | Stretching | nist.gov |
| ~3025 | =C-H (in aromatic systems) | Stretching | researchgate.net |
| ~2921 | -CH₂- | Asymmetric Stretching | researchgate.net |
| 2850 - 2960 | C-H (in CH₂ and CH₃) | Stretching | mdpi.com |
| 1350 - 1150 | CH₂ | Bending/Wagging | mdpi.com |
| ~1200 - 1170 | S=O | Asymmetric Stretching | General |
| ~1080 - 1030 | S=O | Symmetric Stretching | General |
| ~720 | -(CH₂)n- (n≥4) | Rocking | General |
Note: Specific peak positions can vary based on the sample state (solid/liquid), matrix (e.g., KBr), and whether the acid is in its free or salt form. Data for sodium 1-tetradecanesulfonate is available from PubChem. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
NMR spectroscopy is arguably the most powerful technique for the complete elucidation of molecular structures in solution. organicchemistrydata.org It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). organicchemistrydata.orglibretexts.org
For this compound, the ¹H NMR spectrum would show distinct signals for the protons in different positions along the alkyl chain. The terminal methyl (CH₃) protons would appear as a triplet, the long chain of methylene (CH₂) protons would form a broad multiplet, and the methylene protons adjacent to the electron-withdrawing sulfonate group (α-CH₂) would be shifted downfield to a lower chemical shift value. sigmaaldrich.com Similarly, the ¹³C NMR spectrum would show separate signals for each unique carbon atom, with the carbon atom directly bonded to the sulfonate group (α-carbon) being significantly deshielded and appearing at a higher chemical shift. sigmaaldrich.com
Expected ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |
| CH₃- (Terminal methyl) | Triplet (t) | ~0.9 |
| -(CH₂)₁₁- (Methylene chain) | Multiplet (m) | ~1.2 - 1.4 |
| -CH₂-CH₂-SO₃H (β-Methylene) | Multiplet (m) | ~1.6 - 1.8 |
| -CH₂-SO₃H (α-Methylene) | Multiplet (m) | ~2.5 - 3.0 |
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Approximate Chemical Shift (δ, ppm) |
| C H₃- (Terminal methyl) | ~14 |
| -(C H₂)₁₁- (Methylene chain) | ~22 - 32 |
| -C H₂-SO₃H (α-Carbon) | ~50 - 60 |
Note: These are estimated values based on standard chemical shift tables and the known effects of sulfonate groups. libretexts.orgsigmaaldrich.com Actual values can be influenced by the solvent and other experimental conditions. A ¹H NMR spectrum for sodium 1-tetradecanesulfonate is referenced in the PubChem database. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of ultraviolet or visible radiation by a substance in solution. For compounds like alkylsulfonates, which lack extensive chromophores, UV-Vis spectroscopy is primarily used to determine purity, particularly for formulations used in applications like ion-pair chromatography where UV transparency is critical.
The sodium salt of this compound is largely transparent in the UV-Vis spectrum. Its utility in chromatography stems from its minimal interference with the detection of analytes at common analytical wavelengths. However, it does exhibit some absorbance at the lower end of the UV range. Detailed findings for its sodium salt derivative, Sodium 1-tetradecanesulfonate, indicate specific absorbance maxima that are important for quality control in its application as a chromatography reagent. sigmaaldrich.com
| Wavelength (λ) | Maximum Absorbance (Amax) |
|---|---|
| 210 nm | 0.1 |
| 220 nm | 0.06 |
| 230 nm | 0.04 |
| 260 nm | 0.02 |
| 500 nm | 0.02 |
Table 1: UV absorption data for Sodium 1-tetradecanesulfonate in a hot 10% H₂O solution. sigmaaldrich.com
X-ray Diffraction (XRD) Analysis of Crystalline Forms
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. uomustansiriyah.edu.iqdrawellanalytical.com By measuring the angles and intensities at which an X-ray beam is diffracted by the crystalline lattice, XRD can elucidate unit cell dimensions, lattice parameters, and the spatial arrangement of molecules. opengeology.org
For long-chain alkylsulfonates, XRD studies reveal how these amphiphilic molecules self-assemble in the solid state. Research on metal derivatives, such as copper(II) tetradecylsulfonate dihydrate, provides significant insight into the crystalline arrangement. These compounds form layered structures consisting of alternating organic alkylsulfonate layers and inorganic layers. acs.org
A powder XRD study of a series of copper alkylsulfonates, including the C14 derivative, identified a noninterdigitated bilayer structure. acs.org In this arrangement, the alkyl chains are not interwoven but lie in distinct layers. The analysis of the (00l) diffraction peaks allowed for the determination of key structural parameters.
| Structural Parameter | Value | Method |
|---|---|---|
| Crystal Structure Type | Noninterdigitated Bilayer | Powder XRD |
| Interlayer Distance | Up to 3.82 nm | Powder XRD |
| Alkyl Chain Tilt Angle | 31° | Powder XRD |
Table 2: Crystalline structure parameters for Copper(II) tetradecylsulfonate dihydrate, a derivative of this compound. acs.org
The absence of electron density in the center of the organic layer, as determined by Fourier transform of the XRD intensities, confirms the bilayer structure where surfactant molecules are positioned near the inorganic surfaces rather than in the middle. acs.org
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure a material's physical properties as a function of temperature while the substance is subjected to a controlled temperature program.
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. umich.edubibliotekanauki.pl It is used to detect and quantify thermal transitions such as melting, crystallization, and solid-state phase transitions. researchgate.net
For Sodium 1-tetradecanesulfonate, DSC is used to determine its melting point and thermal stability. The reported data indicates a high melting point, which is characteristic of ionic compounds. However, it is also noted that the compound begins to degrade at temperatures approaching this point.
| Thermal Property | Value | Compound |
|---|---|---|
| Melting Point | 227 °C | Sodium 1-tetradecanesulfonate |
| Degradation Temperature | > 200 °C | Sodium 1-tetradecanesulfonate |
Table 3: Thermal properties of Sodium 1-tetradecanesulfonate. vulcanchem.comlabproinc.comtcichemicals.com
The DSC thermogram for such a compound would typically show a sharp endothermic peak corresponding to the melting transition. The temperature at the peak maximum is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.
Electron Microscopy for Morphological Characterization
Electron microscopy techniques use a beam of accelerated electrons as a source of illumination, providing significantly higher resolution than light microscopy. They are indispensable for visualizing the morphology, or the form and structure, of materials at the micro- and nanoscale. researchgate.net
Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. nih.gov The interaction of the electrons with the sample forms an image that provides detailed information about the internal structure, size, and shape of the material. For crystalline materials, TEM can also be used to obtain diffraction patterns from individual crystals or nanoparticles.
In the context of this compound or its derivatives, TEM would be employed to characterize the size and shape of individual crystallites or nanoparticles. If the material were formulated into nanostructures, such as nanogels or nanocapsules, TEM would be crucial for visualizing these particles, confirming their spherical shape and determining their size distribution. researchgate.netresearchgate.net
Scanning Electron Microscopy (SEM) creates images by scanning a sample's surface with a focused beam of electrons. researchgate.net The signals detected are primarily secondary electrons, which produce high-resolution images of the surface topography, and backscattered electrons, which can provide information about the elemental composition of the sample. mdpi.comacademie-sciences.fr
For a crystalline powder like Sodium 1-tetradecanesulfonate, SEM analysis would reveal the morphology of the crystals, including their habit (characteristic shape), size, and state of aggregation. researchgate.net The technique can distinguish between different crystal forms and identify surface features like steps, defects, or intergrowths. researchgate.net This morphological information is vital for understanding the material's bulk properties, such as flowability and dissolution rate.
Interactions with Biomacromolecules and Complex Biological Mimetic Systems
Protein-Surfactant Binding and Conformational Dynamics
The interaction between 1-tetradecanesulfonic acid and proteins is a complex process governed by factors such as the surfactant-to-protein ratio, pH, and the intrinsic properties of the protein itself. These interactions can range from stabilization of the native structure to complete denaturation and precipitation.
The binding of this compound to proteins like β-lactoglobulin (β-LG) has been investigated using techniques such as fluorometric titration. oup.com β-Lactoglobulin, a whey protein, is known for its ability to bind a variety of hydrophobic molecules in its calyx, a β-barrel structural motif. diva-portal.org The binding process involves the association of the ligand with specific sites on the protein.
The affinity and stoichiometry of this binding are key parameters. Affinity is typically quantified by the dissociation constant (Kd), with lower values indicating stronger binding. Stoichiometry refers to the number of ligand molecules that bind to a single protein molecule (n). Studies using fluorometric titration with this compound have been employed to probe the binding properties of β-LG, demonstrating that the protein's fundamental binding capabilities can be maintained in various formulations. oup.com The analysis of titration curves allows for the calculation of these binding parameters. oup.comtainstruments.com
Table 1: Conceptual Binding Parameters of this compound with β-Lactoglobulin
| Parameter | Description | Typical Method of Determination |
|---|---|---|
| Binding Affinity (Ka) / Dissociation Constant (Kd) | Measures the strength of the binding interaction between the ligand and the protein. Ka = 1/Kd. | Fluorometric Titration, Isothermal Titration Calorimetry (ITC) |
| Stoichiometry (n) | Represents the number of binding sites for the ligand on the protein molecule. | Fluorometric Titration, Isothermal Titration Calorimetry (ITC) |
The interaction of alkylsulfonic acids, including this compound, can have a stabilizing effect on proteins. Research has shown that for surfactants with longer alkyl chains, there is a greater degree of binding to specific sites on the protein. core.ac.uk This binding can stabilize the protein against unfolding by excluding water from these binding sites. core.ac.uk
However, this stabilization is highly dependent on the surfactant-to-protein ratio. core.ac.uk At low concentrations, the surfactant monomers bind to high-affinity sites, which can protect the protein's native conformation. As the concentration increases, the interactions become more complex, potentially leading to destabilization. The folding and unfolding pathways of a protein, which are critical for its function, can thus be significantly influenced by the presence and concentration of such surfactants. nih.govresearchgate.net
While low concentrations of this compound can be stabilizing, higher concentrations typically lead to protein denaturation and precipitation. core.ac.uk Denaturation is the loss of the protein's native three-dimensional structure, rendering it non-functional. libretexts.org The mechanism for surfactant-induced denaturation is multifaceted:
Initial Binding: Surfactant molecules first associate with specific, high-affinity binding sites on the native protein. core.ac.uk
Denaturation and Cluster Formation: At a critical concentration, large numbers of surfactant molecules cooperatively bind to the protein, forming protein-surfactant clusters. This process disrupts the delicate balance of forces (hydrophobic interactions, hydrogen bonds, ionic bonds) that maintain the native protein structure, leading to gross denaturation. core.ac.uklibretexts.org
As an amphipathic detergent, this compound disrupts the internal hydrophobic interactions of globular proteins. libretexts.org Furthermore, as a sulfonic acid, it can alter the local pH, affecting the ionization state of acidic and basic amino acid residues and disrupting the salt bridges crucial for tertiary structure. libretexts.org This widespread disruption of non-covalent bonds leads to the unfolding of the protein, exposure of hydrophobic residues, and subsequent aggregation and precipitation from the solution. zmchdahod.orgbioquochem.comnih.gov
Interactions with Nucleic Acids
The interaction of this compound with nucleic acids like DNA and RNA is an area of scientific exploration. smolecule.com Given the compound's structure, potential mechanisms of interaction can be postulated. The negatively charged sulfonate headgroup could engage in electrostatic interactions with the phosphate (B84403) backbone of nucleic acids or with associated cations. nih.gov Concurrently, the long, nonpolar tetradecyl tail could participate in hydrophobic interactions, possibly by associating with the less polar regions of the nucleic acid structure or with DNA-binding proteins. nih.gov
Modulation of Artificial Biological Membrane Properties
The amphiphilic nature of this compound allows it to readily interact with lipid bilayers, which are the primary components of biological membranes. smolecule.comharvard.edu These interactions can significantly modulate the physical properties of artificial membranes.
When introduced to a lipid bilayer system, this compound molecules can insert themselves into the membrane. The hydrophobic 14-carbon tail integrates into the nonpolar core of the bilayer, interacting with the fatty acid chains of the phospholipids. The hydrophilic sulfonate headgroup remains at the interface with the aqueous environment. smolecule.comnih.gov This incorporation disrupts the ordered packing of the membrane lipids, which can lead to:
Increased Membrane Fluidity: By creating space between phospholipid molecules and disrupting van der Waals interactions between their tails, the surfactant can increase the lateral mobility of lipids within the membrane. smolecule.com
Altered Permeability: The disruption of the lipid packing can create transient defects or pores in the membrane, increasing its permeability to water and other small molecules. smolecule.com
These effects are fundamental to the compound's role as a surfactant and have implications for its use in systems where membrane properties need to be modified. rsc.org
Enzyme Inhibition Mechanisms and Selectivity
This compound has been evaluated for its potential as an enzyme inhibitor. Specifically, its effect on hyaluronidases (HAases)—enzymes that degrade hyaluronic acid—has been studied. nih.govoup.comresearchgate.net Hyaluronidases are involved in various physiological and pathological processes. josorge.com
In a comparative study of 21 different hyaluronidase (B3051955) inhibitors against four types of the enzyme (HYAL-1, testicular, honeybee, and Streptomyces), this compound was found to be largely ineffective. nih.govoup.comoup.com It weakly inhibited HYAL-1 activity but had no significant effect on the other tested hyaluronidases, demonstrating poor potency and selectivity for this enzyme family. oup.comoup.com
Table 2: Inhibitory Activity of this compound Against Hyaluronidase
| Enzyme Target | Activity | IC50 Value | Reference |
|---|---|---|---|
| HYAL-1 | Weak Inhibition | 63 μM | oup.com |
| Testicular Hyaluronidase | Not Effective | N/A | oup.comoup.com |
| Honeybee Hyaluronidase | Not Effective | N/A | oup.comoup.com |
| Streptomyces Hyaluronidase | Not Effective | N/A | oup.comoup.com |
The results indicate that while the compound can interact with proteins, its structure is not optimized for specific, high-affinity binding to the active site of hyaluronidases to act as a potent inhibitor. nih.govoup.com
Hyaluronidase (HAase) Inhibition Profiles
This compound has been evaluated for its inhibitory activity against various isoforms of hyaluronidase (HAase), an enzyme responsible for the degradation of hyaluronic acid. Research indicates that this compound is a weak inhibitor of the human hyaluronidase-1 (HYAL-1) isoform. oup.com In a comparative study of 21 different potential hyaluronidase inhibitors, this compound was shown to inhibit HYAL-1 activity with a reported half-maximal inhibitory concentration (IC50) of 63 μM. oup.com
However, when compared to other more potent inhibitors in the same study, such as certain polymers of poly(styrene-4-sulfonate) and O-sulfated hyaluronic acid derivatives, this compound was generally categorized as not being an effective HAase inhibitor. researchgate.netoup.comresearchgate.netgoogle.com The study established that while some compounds could inhibit various hyaluronidases at nanomolar concentrations, the inhibitory effect of this compound required significantly higher concentrations. oup.com
The inhibitory potential of this compound was assessed alongside other known inhibitors against a panel of hyaluronidases from different sources, including human HYAL-1, bovine testicular hyaluronidase, honeybee venom hyaluronidase, and Streptomyces hyaluronidase. oup.comresearchgate.net In these broad screenings, it did not rank among the most effective inhibitors. oup.comresearchgate.net
Inhibitory Activity of this compound against HYAL-1
| Compound | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | HYAL-1 | 63 | oup.com |
Differential Selectivity against Various HAase Isoforms
The inhibitory action of this compound demonstrates a degree of selectivity among different hyaluronidase (HAase) isoforms. While it exhibits weak inhibition against the acidic HYAL-1, its effect on other tested hyaluronidases is notably less pronounced. oup.comoup.com A comprehensive study evaluating a range of inhibitors against four distinct HAase isoforms—HYAL-1, testicular, honeybee, and Streptomyces—found this compound to be largely ineffective against testicular, honeybee, and Streptomyces hyaluronidases when tested at concentrations up to 100 μg/mL. oup.com
This differential effect highlights a key aspect of its interaction with these enzymes. For instance, both HYAL-1 and bee hyaluronidase share an acidic pH optimum, yet they displayed different sensitivities to this compound. oup.com This suggests that factors beyond the general pH environment of the enzyme's optimal activity, such as specific amino acid sequences or structural conformations at the binding site, play a crucial role in the inhibitory interaction. oup.com
The observed selectivity is summarized in the table below, which contrasts the weak activity against HYAL-1 with the lack of significant inhibition for the other isoforms under the tested conditions. oup.com This profile distinguishes this compound from broad-spectrum hyaluronidase inhibitors. oup.com
Differential Selectivity of this compound Against Various Hyaluronidase Isoforms
| HAase Isoform | Source | Inhibitory Effect of this compound | Reference |
|---|---|---|---|
| HYAL-1 | Human | Weak inhibition (IC50 = 63 μM) | oup.com |
| Testicular HAase | Bovine | Not effective | oup.comresearchgate.net |
| Bee HAase | Honeybee Venom | Not effective | oup.comresearchgate.net |
| Streptomyces HAase | Bacterial | Not effective | oup.comresearchgate.net |
Self Assembly Phenomena, Aggregation Behavior, and Colloidal Science
Micellization Properties and Critical Micelle Concentration (CMC) Determination
The self-assembly of 1-tetradecanesulfonic acid in aqueous solutions is fundamentally governed by its critical micelle concentration (CMC). The CMC is the specific concentration at which individual surfactant molecules (monomers) begin to aggregate and form organized structures known as micelles. mdpi.com Below the CMC, the surfactant exists predominantly as monomers, while above this concentration, any additional surfactant molecules will preferentially form micelles. This process is driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules cluster together to minimize their contact with water, while the hydrophilic headgroups remain exposed to the aqueous environment. mdpi.com
The determination of the CMC is crucial for understanding and utilizing the properties of this compound. Several experimental techniques can be employed for this purpose, with each method relying on the detection of a distinct change in a physical property of the solution as a function of surfactant concentration. scribd.comslideshare.net
Common Methods for CMC Determination:
Surface Tension Method: The surface tension of a liquid is influenced by the presence of surfactants. Below the CMC, this compound monomers will adsorb at the air-water interface, leading to a decrease in surface tension. As the concentration increases, the interface becomes saturated with monomers. At the CMC, the surface tension reaches a near-constant value because any additional surfactant molecules will form micelles in the bulk solution rather than further populating the interface. The point at which the surface tension ceases to decrease significantly with increasing concentration is taken as the CMC.
Dye Solubilization Method: This method involves the use of a water-insoluble dye. Below the CMC, the dye has very low solubility in the aqueous solution. However, above the CMC, the hydrophobic cores of the micelles provide a nonpolar environment that can solubilize the dye, leading to a sharp increase in the absorbance of the solution at a specific wavelength. The concentration at which this abrupt change in absorbance occurs is indicative of the CMC.
Light Scattering Method: The intensity of light scattered by a solution is proportional to the size and concentration of particles present. Below the CMC, the scattering is relatively low as it is primarily due to individual surfactant monomers. Above the CMC, the formation of much larger micelles causes a significant increase in light scattering. A plot of scattering intensity versus surfactant concentration will show a marked increase in slope at the CMC. slideshare.net
The CMC of this compound is influenced by various factors, including temperature, the presence of electrolytes, and the nature of the solvent. For instance, the addition of salts to the solution can lower the CMC by reducing the electrostatic repulsion between the ionic headgroups of the surfactant molecules, thereby promoting micelle formation at a lower concentration.
Formation of Supramolecular Assemblies
Beyond the formation of simple spherical micelles, this compound can participate in the creation of more complex and ordered structures known as supramolecular assemblies. wikipedia.org These assemblies are formed through a process of molecular self-assembly, where individual molecules spontaneously organize into well-defined, non-covalently bonded structures. wikipedia.orgresearchgate.net The driving forces behind the formation of these assemblies include a combination of hydrophobic interactions, hydrogen bonding, van der Waals forces, and electrostatic interactions. wikipedia.org
The architecture of these supramolecular assemblies can be influenced by a variety of factors, including the concentration of the surfactant, temperature, pH, and the presence of other molecules or ions in the solution. rsc.org For example, changes in these conditions can lead to transitions from spherical micelles to other morphologies such as cylindrical or worm-like micelles, vesicles, or even more complex liquid crystalline phases.
The ability to form these diverse structures makes this compound a valuable component in the field of supramolecular chemistry, which focuses on the chemistry of molecular assemblies and intermolecular bonds. wikipedia.organalis.com.my These organized systems have potential applications in various fields, including materials science, nanotechnology, and drug delivery. dovepress.com The controlled self-assembly of this compound can be used to create templates for the synthesis of nanomaterials with specific shapes and sizes or to encapsulate and deliver active molecules.
Role in Microemulsion System Formation and Stability
This compound can act as a surfactant in the formation of microemulsions. Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant, often in combination with a co-surfactant. These systems are characterized by their extremely small droplet size, typically in the range of 10 to 100 nanometers.
In a microemulsion, this compound molecules position themselves at the oil-water interface, with their hydrophobic tails extending into the oil phase and their hydrophilic sulfonate headgroups oriented towards the aqueous phase. This arrangement reduces the interfacial tension between the oil and water, allowing for the formation of a stable, dispersed system. The specific type of microemulsion formed—either oil-in-water (o/w) or water-in-oil (w/o)—depends on the relative proportions of the components and the properties of the surfactant.
The stability of microemulsions containing this compound is a key attribute. This stability arises from the very low interfacial tension achieved and the spontaneous formation of the dispersed phase. Research has explored the phase behavior of nonionic microemulsion systems containing components like 1-chlorotetradecane, which can provide insights into the principles governing the stability of such systems. chemsrc.com The understanding of these phase behaviors is crucial for designing stable microemulsion formulations for various applications, including enhanced oil recovery, chemical reactions, and the formulation of pharmaceuticals and personal care products. scribd.com
Surfactant-Directed Self-Assembly in Nanoparticle Synthesis and Stabilization
The self-assembling properties of this compound are instrumental in the synthesis and stabilization of nanoparticles. ijcmas.com Surfactants play a crucial role in controlling the size, shape, and stability of nanoparticles during their formation. ijcmas.com In this context, this compound can act as a capping agent or a template, directing the growth and preventing the aggregation of the newly formed nanoparticles.
The mechanism of surfactant-directed synthesis involves the adsorption of the surfactant molecules onto the surface of the growing nanocrystals. nih.gov The hydrophobic tails of the this compound molecules can interact with the nanoparticle surface, while the charged sulfonate headgroups provide electrostatic repulsion between the particles, thus preventing them from clumping together and ensuring a stable colloidal dispersion. rsc.org The concentration and nature of the surfactant can significantly influence the final morphology of the nanoparticles. researchgate.net
Fabrication of Gold Nanoparticle Architectures
This compound has been utilized in the fabrication of gold nanoparticle (AuNP) architectures. researchgate.net Gold nanoparticles exhibit unique optical and electronic properties that are highly dependent on their size and shape, making their controlled synthesis a topic of great interest. nih.gov The use of surfactants like this compound allows for the direction of the self-assembly of AuNPs into more complex structures, such as nanochains or other organized aggregates. researchgate.net
These organized architectures can lead to enhanced properties compared to individual nanoparticles. For example, the linear assembly of gold nanoparticles can result in a significant enhancement of the Surface-Enhanced Raman Scattering (SERS) effect, which has applications in sensitive molecular detection. researchgate.net The surfactant plays a critical role in mediating the interactions between the nanoparticles, leading to the formation of these ordered structures. researchgate.netlunanano.com Furthermore, the stability of these gold nanoparticle systems is often improved by the presence of the surfactant, which prevents irreversible aggregation. researchgate.net
Assembly of Silver Nanoparticle Systems
Similar to its role in gold nanoparticle synthesis, this compound can also be involved in the assembly of silver nanoparticle (AgNP) systems. Silver nanoparticles are known for their excellent conductivity, catalytic activity, and antimicrobial properties. iphy.ac.cnnih.govnih.gov The synthesis of stable and well-dispersed AgNPs is crucial for harnessing these properties.
In the synthesis of AgNPs, this compound can function as a stabilizing agent. The sulfonate groups can act as linkers between silver ions or nanoparticles and a polymer matrix, facilitating the in-situ reduction and coating of silver nanoparticles onto a substrate. rsc.org This approach allows for the creation of hybrid materials with tailored properties. The self-assembly directed by the surfactant can lead to the formation of ordered superlattices of silver nanoparticles, which can exhibit collective optical and electronic properties. iphy.ac.cn The stability of the final silver nanoparticle colloidal solution is a key factor for obtaining these ordered structures. iphy.ac.cn
Electrostatic Self-Assembly in Biopolymer Complexation
This compound can interact with biopolymers, such as proteins and polysaccharides, through electrostatic self-assembly. This process involves the formation of complexes driven by the electrostatic attraction between the negatively charged sulfonate headgroup of the surfactant and positively charged sites on the biopolymer.
For instance, studies have investigated the binding of alkylsulfonates, including this compound, to proteins like β-lactoglobulin. oup.com This binding can influence the stability and conformation of the protein. The interaction is often dependent on the pH of the solution, which affects the charge of both the protein and the surfactant.
In the case of anionic polysaccharides like sodium alginate, interactions with anionic surfactants like this compound are less direct due to electrostatic repulsion at neutral pH. oup.com However, in more complex systems or under specific pH conditions, these interactions can become relevant. The formation of biopolymer-surfactant complexes can be monitored by techniques such as turbidity measurements, which indicate the formation of soluble or insoluble aggregates. oup.com The binding of this compound as a ligand can stabilize proteins against unfolding, with the effectiveness of stabilization often increasing with the length of the alkyl chain. core.ac.uk
Catalytic Applications and Reaction Engineering
Role as Acid Catalysts in Organic Chemical Transformations
Long-chain sulfonic acids, such as 1-tetradecanesulfonic acid, function as effective acid catalysts, providing a proton (H+) to facilitate a variety of organic reactions. Their utility is particularly notable in esterification and polymer curing, where they offer an alternative to traditional mineral acids. beilstein-journals.org
This compound and similar sulfonic acid-based catalysts are highly efficient in promoting the esterification of free fatty acids (FFAs) with alcohols to produce biodiesel and other valuable esters. researchgate.netmdpi.com The catalytic activity stems from the sulfonic acid group (-SO3H), which protonates the carbonyl oxygen of the fatty acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.
Research has demonstrated high conversion rates for various fatty acids under optimized conditions using sulfonic acid catalysts. For instance, a sulfonic-functionalized carbon catalyst achieved a 96.4% conversion of oleic acid to methyl oleate (B1233923) within 60 minutes. researchgate.net Similarly, solid acid catalysts derived from sulfonated activated carbon have shown the ability to completely esterify FFAs (90-100% conversion) in 30-60 minutes at 55-60°C with a large excess of methanol (B129727). The choice of alcohol can also be varied; studies have successfully used methanol, n-butanol, and n-decanol for the esterification of palmitic acid, achieving high conversions. mdpi.com
Table 1: Performance of Sulfonic Acid Catalysts in Fatty Acid Esterification
| Fatty Acid | Alcohol | Catalyst Type | Reaction Conditions | Conversion Rate | Source(s) |
|---|---|---|---|---|---|
| Oleic Acid | Methanol | Sulfonic-Functionalized Carbon | 80°C, 60 min, 9 wt% catalyst, 1:25 acid:methanol ratio | 96.4% | researchgate.net |
| Palmitic Acid | Methanol | PTSA/UiO-66 | 120°C, 2h, 25 g/mol catalyst, 2:1 alcohol:acid ratio | 88.2% | mdpi.com |
| Palmitic Acid | n-Butanol | MSA/UiO-66 | 120°C, 2h, 25 g/mol catalyst, 2:1 alcohol:acid ratio | 99.9% | mdpi.com |
| Palmitic Acid | n-Decanol | MSA/UiO-66 | 120°C, 2h, 25 g/mol catalyst, 2:1 alcohol:acid ratio | 99.9% | mdpi.com |
Data presented is based on findings from cited research articles.
Alkane sulfonic acids are employed as curing agents for thermosetting resin systems, such as those involving melamine (B1676169) resins like hexamethoxymethylmelamine (HMMM) and acrylic polyols. paint.org In these systems, the acid catalyst facilitates the crosslinking reaction between the hydroxyl groups of the acrylic polyol and the methoxymethyl groups on the melamine resin. paint.org This etherification reaction releases methanol as a byproduct and results in a durable, crosslinked polymer network. paint.org
These catalysts are valued for their ability to produce coatings with good corrosion resistance, solvent resistance, hardness, and gloss at low concentrations. paint.org The performance of the cured coating is often evaluated by its resistance to solvents like methyl ethyl ketone (MEK), with a resistance of over 200 double rubs considered satisfactory. paint.org Both active and latent catalyst forms exist; latent catalysts, such as amine-blocked sulfonic acids, require a deblocking reaction, typically induced by heat, to generate the active acid catalyst and initiate curing. paint.org
Development of Heterogeneous Catalysts via Material Support Functionalization
To overcome challenges associated with homogeneous catalysts, such as separation and reuse, this compound and similar sulfonic acids are immobilized onto solid supports to create heterogeneous catalysts. mdpi.comwikipedia.org This process, known as material support functionalization, involves affixing the catalytically active sulfonic acid groups to a solid material, often one with a high surface area. beilstein-journals.orgwikipedia.org
A variety of materials serve as supports, including:
Silica (SiO2): Mesoporous silica, such as SBA-15, can be functionalized with propylsulfonic or arenesulfonic acid groups. mdpi.comusda.gov
Activated Carbon: Biomass-derived carbons can be sulfonated using sulfuric acid or sulfur trioxide to create effective solid acid catalysts.
Metal-Organic Frameworks (MOFs): Materials like UiO-66 have been used to support sulfonic acids for esterification reactions. mdpi.com
Zirconia (ZrO2): Nano-zirconia functionalized with sulfonic acid has been applied in various multicomponent reactions. mdpi.com
Polymers: Styrene-divinylbenzene copolymers are used to create highly acidic ion-exchange resins like Amberlyst-15. usda.gov
The primary advantage of these heterogeneous catalysts is their ease of separation from the reaction mixture through simple filtration, allowing for catalyst recovery and reuse over multiple cycles. usda.govijcce.ac.ir For example, a sulfonated activated carbon catalyst used for fatty acid esterification was reused for up to 7 cycles with a drying step for regeneration.
Table 2: Examples of Sulfonic Acid Functionalized Heterogeneous Catalysts
| Support Material | Functional Group | Application | Source(s) |
|---|---|---|---|
| Mesoporous Silica (SBA-15) | Propylsulfonic acid | Esterification of 11-mercaptoundecanoic acid | usda.gov |
| Activated Carbon (from wood) | Sulfonic acid | Esterification of free fatty acids | |
| Zirconia (nanoparticles) | Sulfonic acid | Multicomponent heterocycle synthesis | mdpi.com |
| Styrene Divinylbenzene Copolymer | Sulfonic acid | Esterification of 11-mercaptoundecanoic acid | usda.gov |
This table illustrates various supports functionalized to create solid acid catalysts.
Mechanistic Investigations of Catalytic Efficiency and Reaction Kinetics
Understanding the reaction mechanism and kinetics is crucial for optimizing catalytic processes. For acid-catalyzed esterification, the generally accepted mechanism involves the initial protonation of the fatty acid's carbonyl oxygen by the sulfonic acid catalyst. This step increases the electrophilicity of the carbonyl carbon, facilitating the subsequent nucleophilic attack by the alcohol.
Kinetic studies of melamine/acrylic polyol curing reactions have shown that the rate of methanol evolution, a direct measure of the curing progress, is dependent on the concentration and nature of the acid catalyst and is proportional to the proton [H+] concentration. paint.org Fourier transform infrared spectroscopy (FTIR) is a valuable tool for monitoring these reactions by tracking the disappearance of the OH stretching mode associated with the acrylic polyol. paint.org
The efficiency of a catalyst can also be quantified by its activation energy (Ea), which represents the minimum energy required for a reaction to occur. In the esterification of 11-mercaptoundecanoic acid, different solid acid catalysts exhibited distinct activation energies:
SBA-15-propylsulfonic acid: 54 kJ/mol
SBA-15-arenesulfonic acid: 71 kJ/mol
Amberlyst-15: 59 kJ/mol usda.gov
Environmental Fate, Transport, and Degradation Pathways
Biodegradation Studies and Environmental Persistence
No specific studies on the aerobic degradation of 1-Tetradecanesulfonic acid were identified. In general, the aerobic biodegradation of similar long-chain anionic surfactants is influenced by environmental conditions such as temperature, pH, and the presence of microbial communities adapted to utilizing such compounds as a carbon source nih.gov. However, without specific research, the degradation rates and pathways for this compound remain uncharacterized.
There is a lack of information regarding the anaerobic persistence of this compound. While many perfluorinated sulfonates are shown to be highly resistant to anaerobic biodegradation, this is not necessarily indicative of how a hydrocarbon-based sulfonate would behave rsc.org. Some complex organic molecules can persist under anaerobic conditions, but specific data for this compound is required for a definitive assessment.
Environmental Partitioning and Mobility within Ecosystems
As an amphiphilic molecule, this compound possesses both a hydrophobic fourteen-carbon alkyl chain and a hydrophilic sulfonic acid group. This structure dictates its behavior in the environment. It is expected to partition to interfaces, such as sediment-water and air-water interfaces. Its mobility in soil and water would be influenced by its tendency to sorb to organic matter in soil and sediment, a behavior common to surfactants. However, quantitative data on its partitioning coefficients (e.g., Koc) and mobility are not available.
Research on Impact on Wastewater Treatment Processes
Direct research on the impact of this compound on wastewater treatment processes is absent from the available literature. Studies on other persistent organic pollutants, particularly PFAS like PFOS, have shown they can impact activated sludge performance by altering microbial community structure and function, sometimes affecting nitrogen and phosphorus removal efficiencies nih.govresearchgate.net. For instance, exposure to PFOS has been shown to lower the removal efficiency of total nitrogen in sequencing batch reactors nih.govresearchgate.net. However, given the structural differences, it is uncertain if this compound would have similar effects. Surfactants, in general, can influence the physical properties of sludge and may exhibit some level of toxicity to microorganisms at high concentrations.
Development and Application of Environmental Degradation Assessment Models
General environmental fate models are used to predict the distribution and persistence of chemicals. Multimedia fate models, for example, have been applied to compounds like PFOA and PFOS to understand their transport and transformation in aquatic systems researchgate.net. These models consider various environmental compartments and processes.
Furthermore, comprehensive assessment models like the Financial Developed ReCiPe (FDR) have been developed to quantify environmental degradation through functions of fate factors, effect factors, and exposure factors nih.gov. Such models provide a framework for life cycle impact assessments. In the absence of specific experimental data for this compound, these models could potentially be parameterized to estimate its environmental fate, but this would require foundational physicochemical and toxicological data that are currently unavailable.
Emerging Research Directions and Advanced Methodologies
Integration in Advanced Material Science Applications
The distinct molecular structure of 1-tetradecanesulfonic acid, featuring a long hydrophobic tetradecane (B157292) tail and a hydrophilic sulfonate headgroup, makes it a versatile component in the synthesis of advanced materials. smolecule.com Its properties as a surfactant are being explored in emulsion polymerization, where it can act as a stabilizer for polymer latexes, influencing particle size and stability. In the realm of functional materials, sulfonic acid groups are utilized as catalysts in polymerization processes, such as the direct polycondensation of diacids and diols to produce poly(ether ester)s. rsc.org
The amphiphilic nature of this compound and its derivatives also makes them effective as emulsifiers, wetting agents, and dispersants in various industrial applications, including metal treating and in formulations for enhanced oil recovery. oil-chem.com Furthermore, the introduction of sulfonic acid functionalities onto surfaces, such as graphene oxide, is a strategy for creating advanced nanocomposites for targeted applications like drug delivery. nih.gov The ability of the sulfonate group to be chemically modified opens avenues for creating materials with tailored properties. smolecule.com
Computational Chemistry and Molecular Modeling Approaches
Computational methods are increasingly employed to elucidate the behavior of this compound at a molecular level, providing insights that are often difficult to obtain through experimental means alone.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the physicochemical properties and biological activities of surfactants like this compound. uq.edu.au These models establish mathematical relationships between the molecular structure and properties such as the critical micelle concentration (CMC), surface tension, and biodegradability. nih.govresearchgate.net For long-chain alkyl sulfonates, QSAR studies can help in understanding how variations in the alkyl chain length and the presence of functional groups influence their behavior in different environments. nih.gov By developing robust QSAR models, it is possible to screen virtual libraries of this compound derivatives to identify candidates with desired properties for specific applications, thereby accelerating the design of new and more effective surfactants. nih.gov
| Property Predicted by QSAR/QSPR | Relevant Molecular Descriptors | Significance |
| Critical Micelle Concentration (CMC) | Molecular connectivity indices, Quantum mechanical descriptors | Predicts the concentration at which micelles form, crucial for detergent and emulsifier applications. nih.govresearchgate.net |
| Surface Tension | Molecular surface area, Topological descriptors | Determines the efficiency of a surfactant in reducing the surface tension of a liquid. nih.gov |
| Biodegradability | Alkyl chain structure (linearity, branching) | Assesses the environmental impact of the surfactant. nih.gov |
Molecular dynamics (MD) simulations offer a detailed view of the conformational changes and intermolecular interactions of this compound. rug.nl These simulations can model the spontaneous self-assembly of surfactant molecules into micelles in aqueous solutions, revealing the dynamics of micelle formation and the resulting micellar structures (e.g., spherical or worm-like). rug.nlsemanticscholar.org
Studies on similar alkyl sulfonates have shown that the conformational order of the alkyl chains, particularly the presence of gauche defects, is influenced by the surfactant concentration at interfaces and the length of the alkyl chain. uoregon.edu MD simulations can also elucidate the interactions between immobilized micelles and hydrophobic molecules, which is relevant for applications in drug delivery and water treatment. semanticscholar.org Furthermore, these computational approaches are used to study the binding of counterions to micelles and the effect of aggregation number on micellar properties. rsc.org
| Simulation Technique | Investigated Phenomenon | Key Findings |
| Molecular Dynamics (MD) | Spontaneous micelle formation | Elucidation of aggregation rates and final micelle morphology (spherical, worm-like). rug.nl |
| Coarse-Grained MD | Micelle-small molecule interactions | Stronger interactions observed in immobilized micelle systems. semanticscholar.org |
| Many-Body Dissipative Particle Dynamics (MDPD) | Effect of tail length on micellization | Longer tail surfactants form more spherical micelles at large aggregation numbers. rsc.org |
| Sum-Frequency Vibrational Spectroscopy (SFVS) | Alkyl chain conformation at interfaces | Increased surfactant concentration leads to fewer gauche defects in the hydrocarbon chains. uoregon.edu |
Future Prospects in Specialized Analytical Separation Science
This compound and its sodium salt are utilized as ion-pairing reagents in reversed-phase high-performance liquid chromatography (HPLC) to enhance the separation of ionic and highly polar analytes. sigmaaldrich.comwelch-us.com The hydrophobic alkyl chain interacts with the stationary phase, while the ionic sulfonate group pairs with oppositely charged analytes, thereby increasing their retention. shimadzu.com The retention effect is influenced by the concentration of the ion-pairing agent and the organic solvent in the mobile phase. masontechnology.ie
Future developments in this area may focus on the synthesis of novel alkyl sulfonate-based ion-pairing agents with improved selectivity and efficiency. There is also potential for the application of this compound in other separation techniques. For instance, sulfonic acid derivatives are used in capillary electrophoresis (CE) for the analysis of complex carbohydrates, indicating a potential for the development of new applications for this compound in this field. nih.govwikipedia.org The use of related compounds in capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC) further suggests that this compound could be a valuable tool in these advanced separation methods. wikipedia.org
Rational Design of Novel Functionalized Derivatives for Targeted Research Objectives
The chemical structure of this compound, with its reactive sulfonic acid group, provides a platform for the synthesis of a wide range of functionalized derivatives. smolecule.com The rational design of these derivatives is aimed at creating molecules with specific properties for targeted applications. For example, the esterification of the sulfonic acid group can yield sulfonic esters with potential applications in catalysis and organic synthesis. nih.gov
Micellar catalysis, utilizing derivatives of this compound, can enhance the efficiency and selectivity of chemical reactions by creating unique microenvironments within the micelles. smolecule.com The design of novel zwitterionic surfactants derived from long-chain fatty acids and incorporating sulfonate groups is another area of active research, with potential applications in enhanced oil recovery. nih.gov Furthermore, the functionalization of nanomaterials, such as graphene oxide, with amino sulfonic acid groups derived from chlorosulfonic acid, is being explored for the development of advanced drug delivery systems. nih.gov These examples highlight the potential for designing and synthesizing novel derivatives of this compound with tailored functionalities to meet specific research and industrial needs.
Conclusion and Future Perspectives in 1 Tetradecanesulfonic Acid Research
Synthesis and Advanced Characterization Progress
Recent advancements in the synthesis of 1-Tetradecanesulfonic acid have moved towards enhancing efficiency and selectivity. Traditional methods include the direct sulfonation of tetradecane (B157292). smolecule.com More sophisticated pathways, such as amination followed by sulfonation, have also been developed to yield the compound. smolecule.com A notable progression in synthetic methodology is the application of phase-transfer catalysis for the sulfonation of long-chain alkanes, which presents a more efficient route for producing this compound and its derivatives. smolecule.com
The characterization of this compound has become increasingly precise, largely driven by its application in analytical chemistry, particularly as an ion-pairing reagent in chromatography. Its performance in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) for the analysis of complex mixtures, such as perfluoroalkyl and polyfluoroalkyl substances (PFAS), has been thoroughly documented. smolecule.com Advanced analytical techniques have enabled the detailed characterization of its impact on separation science.
| Parameter | Typical Value/Range | Citation |
| Detection Limits | 0.05 to 0.1 µg/L | smolecule.com |
| Quantification Limits | 0.1 to 0.5 µg/L | smolecule.com |
| Resolution for Hydrophobic Analytes | Consistently > 2.0 | smolecule.com |
| Signal Stability (RSD) | < 3% for replicate injections | smolecule.com |
| Baseline Drift | < 5% over extended runs | smolecule.com |
These robust characterization data underscore the compound's reliability and effectiveness in trace-level analysis, meeting stringent international guidelines for analytical method validation. smolecule.com
Deepening the Understanding of Complex Molecular Interactions and Mechanisms
A significant area of research progress lies in the elucidation of the complex molecular interactions governed by this compound. Its amphiphilic structure is central to its function as a surfactant and its ability to influence biological systems. smolecule.com
Key Interaction Mechanisms:
Interaction with Lipid Bilayers: Due to its structure, this compound can interact with and insert into lipid bilayers, the primary components of cell membranes. This interaction can alter membrane fluidity and permeability, a mechanism that is being explored for its potential antimicrobial properties and effects on cellular processes. smolecule.com
Micellar Catalysis: In aqueous solutions, this compound derivatives can form micelles, which act as nanoreactors. This phenomenon, known as micellar catalysis, can significantly enhance the rates of chemical reactions, such as esterification, by creating microenvironments that concentrate reactants and alter local polarity. smolecule.com
Ion-Pairing and Hydrophobic Interactions: In chromatographic applications, the efficacy of this compound is attributed to the cooperative effect of both ion-pairing and hydrophobic interactions. smolecule.com The sulfonic acid group interacts with charged analytes, while the long tetradecane chain engages in hydrophobic interactions with the stationary phase and the analyte, leading to enhanced separation selectivity and resolution. smolecule.com
Studies continue to explore these interactions, with a focus on its engagement with proteins and nucleic acids, suggesting a potential for future therapeutic applications. smolecule.com
Identification of Novel Academic and Industrial Applications
While this compound has established uses as a surfactant and emulsifier, ongoing research is uncovering novel applications across various fields. smolecule.com
Drug Delivery Systems: A promising academic and potentially industrial application is in the field of drug delivery. Its ability to interact with biological membranes and enhance the solubility of certain compounds is being investigated to improve the bioavailability of pharmaceutical agents. smolecule.com
Enhanced Oil Recovery: In the industrial sector, derivatives of this compound have been identified for their use in helping to recover additional quantities of oil from subterranean reservoirs. federalregister.gov
Advanced Analytical Reagents: Its role as a highly effective ion-pairing reagent for the sensitive and robust quantification of challenging analytes like PFAS continues to be a significant application in environmental science and analytical chemistry. smolecule.com
Antimicrobial Agents: The potential for this compound to disrupt microbial cell membranes has led to investigations into its utility as an antimicrobial agent. smolecule.com
These emerging applications highlight the versatility of the compound, driven by its unique physicochemical properties.
Current Research Gaps and Future Outlook for Scholarly Inquiry
Despite the progress, several research gaps remain, offering a clear future outlook for scholarly investigation into this compound.
Elucidation of Biological Interaction Mechanisms: While it is known that this compound interacts with cell membranes, the precise molecular mechanisms and the full scope of its biological activity are not yet fully understood. Future research should focus on detailed mechanistic studies, including its interactions with specific membrane proteins and its potential toxicological profile.
Development of Greener Synthesis Routes: The current synthesis methods, while effective, may involve harsh reagents. A key area for future research is the development of more sustainable and environmentally friendly synthetic pathways, aligning with the principles of green chemistry.
Expansion of Drug Delivery Applications: The potential of this compound in drug delivery is still in its early stages. Further studies are needed to design and evaluate specific drug-carrier systems, understand their in vivo behavior, and assess their efficacy and safety for clinical translation.
Synthesis of Novel Derivatives: The molecular structure of this compound provides multiple sites for chemical modification. smolecule.com A significant opportunity exists in the synthesis and characterization of novel derivatives with tailored properties for specific applications, such as enhanced catalytic activity, improved biodegradability, or targeted biological interactions.
Computational Modeling and Simulation: There is a lack of comprehensive computational studies on the behavior of this compound. Molecular modeling and simulations could provide deeper insights into its self-assembly, micelle formation, and interactions with biological molecules, thereby guiding experimental work and the rational design of new applications.
Q & A
Basic: What are the standard synthetic routes for 1-Tetradecanesulfonic acid, and what critical parameters influence reaction yield?
The compound is synthesized via sulfoxidation of tetradecane with sulfur dioxide (SO₂) and oxygen (O₂), followed by neutralization with sodium hydroxide. Key parameters include reaction temperature (optimized between 20–40°C), molar ratios of SO₂/O₂, and purification steps (e.g., distillation or recrystallization) to achieve ≥90% active content . Post-synthesis, quality control involves direct two-phase titration (GB/T 5173) and UV absorption profiling to verify purity .
Advanced: How can the sulfoxidation process be optimized for high-purity this compound in analytical applications?
To enhance purity for ion-pair chromatography (e.g., LiChropur™ grade), researchers should:
- Use inert gas purging to minimize oxidative byproducts.
- Implement gradient crystallization to isolate sodium salts with low UV absorbance (e.g., Amax ≤0.1 at 210 nm) .
- Validate purity via tandem mass spectrometry (MS/MS) and high-performance liquid chromatography (HPLC) with charged aerosol detection .
Basic: What analytical techniques are recommended for characterizing this compound?
- Spectroscopy: Fourier-transform infrared (FTIR) to confirm sulfonic acid groups (S=O stretches at 1040–1220 cm⁻¹) .
- Chromatography: Reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium bromide) to assess retention behavior .
- Elemental analysis: Combustion analysis for sulfur content validation (±0.5% tolerance) .
Advanced: How should discrepancies in solubility data (aqueous vs. organic solvents) be resolved methodologically?
Conflicting solubility profiles (e.g., water solubility vs. hydrophobic chain behavior) can be addressed by:
- Conducting phase-solubility studies under controlled temperatures (e.g., 25°C vs. 40°C) .
- Using dynamic light scattering (DLS) to detect micelle formation thresholds, which alter apparent solubility .
- Comparing results against standardized ISO 2271 titration methods to eliminate measurement variability .
Basic: What safety protocols are critical when handling this compound?
- Use PPE (gloves, goggles) to avoid skin/eye irritation (H336 hazard) .
- Store in sealed containers under inert gas (N₂) to prevent moisture absorption and combustion .
- Follow EPA §721.90 guidelines for spill containment (e.g., adsorbents like vermiculite) and wastewater disposal .
Advanced: What experimental designs assess environmental persistence of this compound in aquatic systems?
- Microcosm studies: Simulate biodegradation in freshwater/sediment systems over 28 days, monitoring via LC-MS/MS .
- Ecotoxicology: Evaluate Daphnia magna survival rates (LC50) at 0.1–10 mg/L concentrations .
- Regulatory compliance: Align with EPA Significant New Use Rules (SNURs) for water release reporting .
Basic: How does ionic strength affect this compound’s performance as an ion-pairing agent in HPLC?
Higher ionic strength (e.g., 50 mM phosphate buffer) enhances retention of hydrophobic analytes by strengthening ion-pair interactions. Optimize by testing buffer concentrations (10–100 mM) and pH (2.5–7.0) to balance resolution and column longevity .
Advanced: What statistical methods resolve non-linear dose-response relationships in surfactant efficacy studies?
- Non-parametric regression: Use LOESS or spline models to capture curvature in critical micelle concentration (CMC) data.
- Multivariate ANOVA: Account for covariates like temperature and pH when comparing emulsification efficiency across batches .
Basic: What EPA regulations govern environmental release of this compound?
Under 40 CFR §721.10064, manufacturers must report releases ≥1,000 kg/year and implement wastewater pre-treatment to reduce aquatic toxicity .
Advanced: How can DSC investigate polymorphic transitions in this compound salts under humidity stress?
- Conduct modulated DSC at 0.5–2°C/min under controlled humidity (10–90% RH).
- Identify hydrate formation via endothermic peaks (50–80°C) and correlate with X-ray powder diffraction (XRPD) to confirm crystal lattice changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
